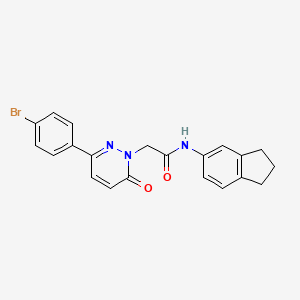

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-bromophenyl group at position 3 and an acetamide linker connected to a 2,3-dihydro-1H-inden-5-yl moiety.

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2/c22-17-7-4-15(5-8-17)19-10-11-21(27)25(24-19)13-20(26)23-18-9-6-14-2-1-3-16(14)12-18/h4-12H,1-3,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFWWJHHBYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic molecule that features a complex structure comprising a pyridazine core and various functional groups. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.26 g/mol. The structure includes:

- A bromophenyl group, which may enhance its biological interactions.

- A pyridazine core that is known for its diverse pharmacological properties.

- An acetamide moiety that contributes to the compound's solubility and stability.

Anticancer Activity

Preliminary studies suggest that compounds similar to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising antiproliferative effects against various cancer cell lines, including:

- HT-29 (colon carcinoma)

- MCF7 (breast carcinoma)

- M21 (skin melanoma)

Table 1 summarizes the antiproliferative activity of related compounds:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | HT-29 |

| Compound B | 0.7 | MCF7 |

| Compound C | 0.9 | M21 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy in targeting cancer cells resistant to conventional therapies.

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of cell cycle progression , particularly at the G2/M phase.

- Disruption of microtubule formation, akin to the action of established chemotherapeutic agents like paclitaxel.

In vitro studies have demonstrated that the compound binds to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Synthesis

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. Common methods include:

- Formation of the pyridazine core through cyclization reactions.

- Introduction of the bromophenyl group via halogenation.

- Coupling with the acetamide moiety using standard amide bond formation techniques.

Case Studies

Research has highlighted several case studies involving similar compounds with notable biological activity:

- Antiproliferative Studies : A series of pyridazine derivatives were evaluated for their effects on human cancer cell lines, revealing that structural modifications significantly influenced their potency and selectivity .

- In Vivo Tumor Growth Inhibition : Chick chorioallantoic membrane assays demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Functional Comparison

Discussion of Key Findings

- Substituent Effects : The 4-bromophenyl group in the target compound likely enhances target affinity through hydrophobic interactions, whereas methoxy or chloro groups in analogues modulate electronic effects (e.g., FPR2 specificity in ) .

- Linker Diversity : The dihydroindenyl group’s rigidity may reduce off-target interactions compared to flexible piperazine/azepane systems () .

- Synthetic Feasibility: Higher yields in dichloro-pyridazinone synthesis (79%) suggest robustness in acid-amine coupling, whereas antipyrine hybrids require optimization due to lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.